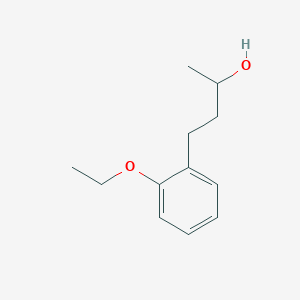
4-(2-Ethoxyphenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O2. It is a secondary alcohol with an ethoxy group attached to a phenyl ring, which is further connected to a butanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Ethoxyphenyl)butan-2-ol involves the Grignard reaction. In this process, an aryl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound to yield the desired alcohol. For example, 2-ethoxyphenylmagnesium bromide can react with butan-2-one to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions. The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as solvents, and the temperature is maintained to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxyphenyl)butan-2-ol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(2-Ethoxyphenyl)butan-2-one.
Reduction: 4-(2-Ethoxyphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Ethoxyphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxyphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethoxy group and phenyl ring contribute to its binding affinity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2-butanol: Similar structure but lacks the ethoxy group.
4-(4-Methoxyphenyl)butan-2-ol: Similar structure with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)butan-2-ol: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenyl)butan-2-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the ethoxy group enhances its reactivity or binding affinity.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-(2-ethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7,10,13H,3,8-9H2,1-2H3 |
Clé InChI |
RSVRPKZSNKVLJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



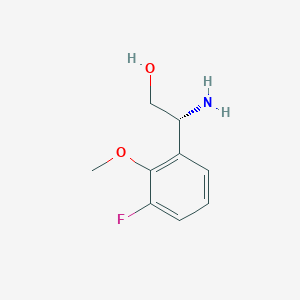
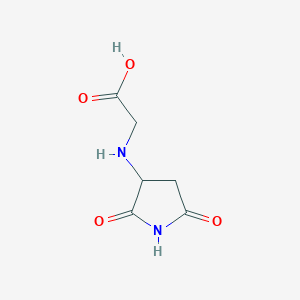
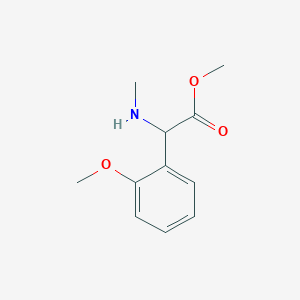
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)


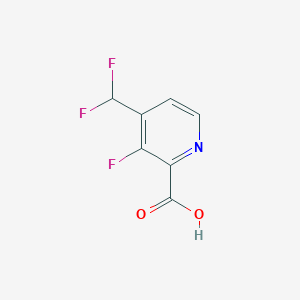
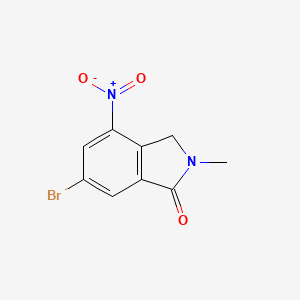
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)

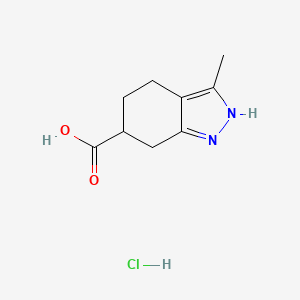

![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
